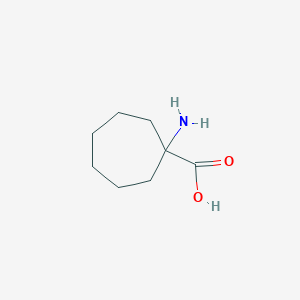

1-Aminocycloheptanecarboxylic acid

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

1-aminocycloheptane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c9-8(7(10)11)5-3-1-2-4-6-8/h1-6,9H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IINRZEIPFQHEAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CC1)(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60219717 | |

| Record name | 1-Aminocycloheptanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60219717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6949-77-5 | |

| Record name | 1-Aminocycloheptanecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6949-77-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Aminocycloheptanecarboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006949775 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-AMINOCYCLOHEPTANECARBOXYLIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22849 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Aminocycloheptanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60219717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Amino-1-cycloheptanecarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-Aminocycloheptanecarboxylic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8WG8XGP442 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Genesis of a Unique Scaffold: A Technical History of 1-Aminocycloheptanecarboxylic Acid

For Immediate Release

This technical guide delves into the historical context and foundational synthetic methodologies surrounding the discovery of 1-Aminocycloheptanecarboxylic acid, a fascinating and valuable building block in contemporary drug discovery and peptide science. While the precise moment of its first synthesis is not prominently documented in a singular landmark paper, its discovery is intrinsically linked to the development of powerful, name-reaction-driven methods for the creation of α-amino acids from cyclic ketones. This document will provide researchers, scientists, and drug development professionals with a comprehensive understanding of the chemical principles that led to the availability of this compound, detailed experimental protocols for its synthesis, and an exploration of its significance.

Introduction: The Significance of Constrained Amino Acids

In the landscape of medicinal chemistry and peptide design, conformational rigidity is a highly sought-after attribute. Unconstrained peptide chains can adopt a multitude of conformations, leading to non-specific binding and susceptibility to enzymatic degradation. The incorporation of cyclic amino acids, such as this compound, introduces steric constraints that lock the peptide backbone into a more defined three-dimensional structure. This pre-organization can enhance binding affinity to biological targets, improve metabolic stability, and ultimately lead to more potent and selective therapeutic agents. The seven-membered ring of this compound offers a unique conformational profile, distinct from its smaller cyclopentane and cyclohexane analogs, making it a valuable tool for exploring the structure-activity relationships of bioactive peptides.

The Dawn of Synthetic α-Amino Acids: A Historical Perspective

The story of this compound's discovery is rooted in the late 19th and early 20th centuries, a period of explosive growth in synthetic organic chemistry. Two key name reactions, the Strecker synthesis (discovered by Adolph Strecker in 1850) and the Bucherer-Bergs reaction (developed by Hans Theodor Bucherer and Hermann Bergs in the early 20th century), provided chemists with general and reliable methods for converting aldehydes and ketones into α-amino acids. The logical precursor to this compound is the readily available cycloheptanone. The application of these foundational syntheses to this seven-membered cyclic ketone represents the most probable route to the initial preparation of this compound.

The Strecker Synthesis: A Three-Component Marvel

The Strecker synthesis is a one-pot, three-component reaction that combines a ketone (or aldehyde), ammonia, and cyanide to form an α-aminonitrile, which is subsequently hydrolyzed to yield the corresponding α-amino acid.[1] This elegant and efficient process laid the groundwork for the synthesis of a vast array of amino acids.

The Bucherer-Bergs Reaction: A Pathway to Hydantoins

The Bucherer-Bergs reaction is another multicomponent reaction that transforms a ketone into a hydantoin, a five-membered heterocyclic ring, using ammonium carbonate and a cyanide source. This spirocyclic hydantoin intermediate can then be hydrolyzed under basic conditions to afford the desired α-amino acid. This method is often favored for its operational simplicity and the crystalline nature of the hydantoin intermediates, which facilitates purification.

Foundational Synthetic Protocols

The following sections provide detailed, step-by-step methodologies for the synthesis of this compound via the two most probable historical routes. These protocols are based on well-established procedures for these classic reactions.

Synthesis via the Bucherer-Bergs Reaction

This two-step process begins with the formation of a spirohydantoin from cycloheptanone, followed by hydrolysis to yield the final product.

Step 1: Synthesis of Cycloheptane-1,1'-spiro-5'-hydantoin

-

Reagents: Cycloheptanone, Potassium Cyanide (KCN), Ammonium Carbonate ((NH₄)₂CO₃), Ethanol, Water.

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, a solution of potassium cyanide in water is prepared. Caution: Potassium cyanide is highly toxic. Handle with extreme care in a well-ventilated fume hood.

-

Ammonium carbonate is added to the cyanide solution, and the mixture is gently warmed to facilitate dissolution.

-

A solution of cycloheptanone in ethanol is added to the flask.

-

The reaction mixture is heated to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography.

-

Upon completion, the reaction mixture is cooled, and the precipitated spirohydantoin is collected by filtration, washed with cold water, and dried.

-

Step 2: Hydrolysis of Cycloheptane-1,1'-spiro-5'-hydantoin

-

Reagents: Cycloheptane-1,1'-spiro-5'-hydantoin, Sodium Hydroxide (NaOH), Water, Hydrochloric Acid (HCl).

-

Procedure:

-

The dried spirohydantoin is suspended in an aqueous solution of sodium hydroxide in a pressure vessel.

-

The vessel is sealed and heated to a high temperature (typically >150 °C) for several hours to effect the hydrolysis of the hydantoin ring.

-

After cooling, the reaction mixture is carefully acidified with concentrated hydrochloric acid to a pH of approximately 6-7.

-

The precipitated this compound is collected by filtration, washed with cold water and a small amount of ethanol, and dried under vacuum.

-

Caption: Bucherer-Bergs synthesis of this compound.

Synthesis via the Strecker Synthesis

This pathway also involves a two-step process, starting with the formation of an α-aminonitrile.

Step 1: Synthesis of 1-Amino-1-cyanocycloheptane

-

Reagents: Cycloheptanone, Ammonium Chloride (NH₄Cl), Sodium Cyanide (NaCN), Ammonia (aq), Methanol, Water.

-

Procedure:

-

In a flask, cycloheptanone is dissolved in methanol.

-

Aqueous solutions of ammonium chloride and sodium cyanide are added sequentially. Caution: Sodium cyanide is highly toxic and liberates HCN gas upon acidification. Handle with extreme care in a well-ventilated fume hood.

-

An aqueous solution of ammonia is then added, and the mixture is stirred at room temperature for an extended period (24-48 hours).

-

The resulting α-aminonitrile can be extracted into an organic solvent (e.g., diethyl ether), and the organic layer is dried and concentrated.

-

Step 2: Hydrolysis of 1-Amino-1-cyanocycloheptane

-

Reagents: 1-Amino-1-cyanocycloheptane, Hydrochloric Acid (HCl), Water.

-

Procedure:

-

The crude α-aminonitrile is treated with concentrated hydrochloric acid.

-

The mixture is heated to reflux for several hours to hydrolyze the nitrile to a carboxylic acid.

-

After cooling, the solution is neutralized with a base (e.g., ammonium hydroxide) to the isoelectric point of the amino acid.

-

The precipitated this compound is collected by filtration, washed with cold water, and dried.

-

Caption: Strecker synthesis of this compound.

Comparative Analysis of Synthetic Routes

| Parameter | Bucherer-Bergs Synthesis | Strecker Synthesis |

| Starting Materials | Cycloheptanone, KCN, (NH₄)₂CO₃ | Cycloheptanone, NaCN, NH₄Cl, NH₃ |

| Intermediate | Spirohydantoin (often crystalline) | α-Aminonitrile (often an oil) |

| Reaction Conditions | Step 1: Reflux; Step 2: High temp. | Step 1: Room temp.; Step 2: Reflux |

| Work-up/Purification | Isolation of crystalline intermediate | Extraction of intermediate |

| Overall Yield | Generally good to excellent | Variable, can be good |

| Safety Considerations | Use of solid cyanide salts | Use of solid cyanide salts |

Conclusion: A Legacy of Chemical Innovation

The discovery and synthesis of this compound are a direct consequence of the pioneering work in synthetic organic chemistry that provided general and robust methods for the construction of α-amino acids. While a single, celebrated discovery paper may be absent from the historical record, the intellectual lineage is clear. The Bucherer-Bergs and Strecker syntheses empowered generations of chemists to create novel amino acid building blocks, with the cycloheptyl derivative being a logical extension of this work. Today, this compound continues to be a valuable component in the design of peptidomimetics and other constrained molecules, a testament to the enduring legacy of these foundational synthetic reactions. Researchers and drug development professionals who understand the history and chemistry of this unique scaffold are better equipped to leverage its potential in the creation of next-generation therapeutics.

References

- Strecker, A. (1850). Ueber die künstliche Bildung der Milchsäure und einen neuen, dem Glycocoll homologen Körper. Annalen der Chemie und Pharmacie, 75(1), 27–45. [Link]

- Bucherer, H. T.; Bergs, H. (1934).

- Ware, E. (1950). The Chemistry of the Hydantoins. Chemical Reviews, 46(3), 403–470. [Link]

- Groth, T.; Meldal, M. (2001). Solid-Phase Synthesis of Spirohydantoins and Spiro-Diketopiperazines from Cyclic α,α-Disubstituted α-Amino Esters.

- Wikipedia contributors. (2023). Strecker amino acid synthesis. In Wikipedia, The Free Encyclopedia. [Link]

- Wikipedia contributors. (2023). Bucherer–Bergs reaction. In Wikipedia, The Free Encyclopedia. [Link]

Sources

synthesis and characterization of 1-Aminocycloheptanecarboxylic acid

An In-Depth Technical Guide to the Synthesis and Characterization of 1-Aminocycloheptanecarboxylic Acid

Foreword: The Structural Significance of Non-Canonical Amino Acids

In the landscape of modern drug discovery and materials science, the demand for molecular diversity is paramount. Non-canonical amino acids, those not found among the 20 proteinogenic building blocks, offer a powerful toolkit for modulating the properties of peptides and other polymers. This compound, a cyclic α,α-disubstituted amino acid, is a noteworthy member of this class. Its rigid cycloheptyl moiety imparts significant conformational constraints, making it a valuable tool for stabilizing specific secondary structures like β-turns and helices in peptides.[1][2] This guide provides a comprehensive overview of the primary synthetic routes to this compound and the analytical techniques essential for its unambiguous characterization, aimed at researchers and professionals in chemical synthesis and drug development.

Part 1: Strategic Synthesis of the Cycloheptyl Scaffold

The synthesis of α,α-disubstituted amino acids like this compound requires robust and reliable chemical methodologies. The absence of an α-hydrogen precludes racemization, but the steric hindrance of the quaternary carbon presents a synthetic challenge. Two classic, multicomponent reactions are particularly well-suited for this task: the Bucherer-Bergs synthesis and the Strecker synthesis. Both pathways commence from the readily available starting material, cycloheptanone.

Methodology 1: The Bucherer-Bergs Synthesis

This method is a cornerstone for the synthesis of α,α-disubstituted amino acids, proceeding through a hydantoin intermediate. It involves the one-pot reaction of a ketone, cyanide, and ammonium carbonate.[3][4] The subsequent hydrolysis of the stable hydantoin ring yields the desired amino acid.

Causality and Mechanistic Insight: The reaction is initiated by the formation of a cyanohydrin from cycloheptanone, which then reacts with ammonia (generated in situ from ammonium carbonate) to form an aminonitrile via an SN2 reaction.[5] The aminonitrile's nitrogen atom then performs a nucleophilic addition to carbon dioxide (also from ammonium carbonate), leading to a cyano-containing carbamic acid.[5] This intermediate undergoes intramolecular cyclization and rearrangement to form the thermodynamically stable 5,5-spiro-hydantoin, which is then subjected to harsh hydrolytic conditions to yield the final amino acid.[4][5]

Caption: Mechanism of the Bucherer-Bergs Synthesis.

Experimental Protocol: Bucherer-Bergs Synthesis

-

Hydantoin Formation:

-

In a sealed pressure vessel, combine cycloheptanone (1.0 eq), potassium cyanide (2.0 eq), and ammonium carbonate (4.0 eq).[6]

-

Add a 1:1 mixture of ethanol and water to dissolve the reagents, forming a solution or slurry.

-

Heat the sealed vessel to 80-100°C with vigorous stirring for 12-24 hours. The reaction must be monitored for completion by Thin Layer Chromatography (TLC).

-

Rationale: The use of a sealed vessel is critical to contain the ammonia and carbon dioxide generated from the decomposition of ammonium carbonate, ensuring they are available to drive the reaction forward. The ethanol/water co-solvent system aids in dissolving both the organic ketone and the inorganic salts.[5]

-

-

Isolation of the Hydantoin Intermediate:

-

After cooling to room temperature, carefully acidify the reaction mixture with a strong acid (e.g., concentrated HCl) to a pH of ~6-7.

-

The spiro-hydantoin intermediate will precipitate out of the solution.

-

Collect the solid by vacuum filtration, wash with cold water, and dry thoroughly. This intermediate is typically stable and can be purified by recrystallization from an ethanol/water mixture.[5]

-

-

Hydrolysis to the Amino Acid:

-

Place the purified hydantoin in a round-bottom flask with a strong base solution (e.g., 25% Ba(OH)₂ or 6M NaOH).

-

Reflux the mixture for 24-48 hours until the hydrolysis is complete (monitored by TLC).

-

Rationale: The hydantoin ring is very stable, requiring harsh basic conditions and prolonged heating for complete hydrolysis to the amino acid salt.

-

-

Final Product Isolation:

-

Cool the reaction mixture. If Ba(OH)₂ was used, add sulfuric acid to precipitate barium sulfate, which is then removed by filtration.

-

Acidify the filtrate to the isoelectric point of the amino acid (typically pH ~6) using a strong acid like HCl.

-

The zwitterionic this compound will precipitate.

-

Collect the solid product by vacuum filtration, wash with a small amount of cold water, followed by ethanol, and dry under vacuum.

-

Methodology 2: The Strecker Synthesis

The Strecker synthesis is another powerful three-component reaction that produces an α-amino acid from an aldehyde or ketone.[7] The process involves the formation of an α-aminonitrile intermediate, which is subsequently hydrolyzed.[8][9]

Causality and Mechanistic Insight: The reaction begins with the formation of an imine from the reaction of cycloheptanone with ammonia. Ammonium chloride (NH₄Cl) is often used as it provides both ammonia (NH₃) and a mild acid catalyst (NH₄⁺) to protonate the carbonyl, activating it for nucleophilic attack.[8] A cyanide ion (from KCN or NaCN) then attacks the iminium carbon to form the α-aminonitrile.[7][10] The final step is the acid- or base-catalyzed hydrolysis of the nitrile functional group to a carboxylic acid.[8][9]

Caption: Mechanism of the Strecker Synthesis.

Experimental Protocol: Strecker Synthesis

-

α-Aminonitrile Formation:

-

In a well-ventilated fume hood, dissolve cycloheptanone (1.0 eq) in a suitable solvent like methanol or ethanol.

-

Add an aqueous solution of ammonium chloride (1.2 eq) followed by an aqueous solution of potassium cyanide (1.2 eq). Caution: Cyanide is highly toxic. Handle with extreme care.

-

Stir the reaction mixture at room temperature for 12-24 hours. Monitor the formation of the α-aminonitrile by TLC or GC-MS.

-

Rationale: The reaction is typically run at room temperature. The use of NH₄Cl provides a buffered source of ammonia and prevents the solution from becoming too basic, which could lead to unwanted side reactions of the cyanide.[8]

-

-

Hydrolysis of the Nitrile:

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the alcohol solvent.

-

Add a strong acid (e.g., 6M HCl) to the residue.

-

Heat the mixture to reflux for 6-12 hours. This step hydrolyzes the nitrile to the carboxylic acid and protonates the amine, forming the hydrochloride salt.[8]

-

Rationale: Acidic hydrolysis is a standard method for converting nitriles to carboxylic acids. The reaction proceeds through a protonated nitrile intermediate, which is attacked by water.[7]

-

-

Product Isolation:

-

After cooling, wash the aqueous solution with an organic solvent (e.g., diethyl ether or dichloromethane) to remove any unreacted starting material or organic impurities.

-

Neutralize the aqueous layer by adding a base (e.g., NaOH or an ion-exchange resin) to adjust the pH to the isoelectric point (~pH 6).

-

The final amino acid product will precipitate as a zwitterion.

-

Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

-

Comparison of Synthetic Routes

| Feature | Bucherer-Bergs Synthesis | Strecker Synthesis |

| Starting Materials | Ketone, KCN, (NH₄)₂CO₃ | Ketone, KCN, NH₄Cl |

| Key Intermediate | Spiro-hydantoin | α-Aminonitrile |

| Reaction Conditions | Higher temperature (80-100°C), sealed vessel | Room temperature for first step, reflux for hydrolysis |

| Hydrolysis Step | Typically basic (NaOH, Ba(OH)₂) | Typically acidic (HCl) |

| Advantages | Often higher yields for hindered ketones; stable, isolable intermediate. | Milder initial reaction conditions. |

| Disadvantages | Requires high temperatures and pressure; harsh hydrolysis conditions. | Handling of toxic cyanide; hydrolysis can be lengthy. |

Part 2: Unambiguous Characterization

Confirming the structure and purity of the synthesized this compound is a critical step. A combination of spectroscopic techniques provides a comprehensive analytical validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of the molecule.

-

¹H NMR: The spectrum is expected to be relatively simple. The twelve protons on the cycloheptane ring will be chemically non-equivalent and will appear as a series of complex, overlapping multiplets in the aliphatic region, typically between 1.4-2.2 ppm . Due to the zwitterionic nature in neutral solution (D₂O), the amine and carboxylic acid protons may be exchanged and not visible, or appear as a very broad signal.

-

¹³C NMR: The spectrum will provide clear evidence of the carbon skeleton. The key signals to identify are:

-

The quaternary carbonyl carbon (C=O ) at approximately 175-185 ppm .

-

The quaternary α-carbon (C -NH₃⁺) at around 60-70 ppm .

-

Multiple signals for the seven cycloheptane methylene carbons (-CH₂- ) in the range of 20-45 ppm .

-

| Predicted NMR Data for this compound | | :--- | :--- | | ¹H NMR | ~1.4 - 2.2 ppm (m, 12H, cycloheptyl -CH₂-) | | ¹³C NMR | ~175-185 ppm (C=O), ~60-70 ppm (α-C), ~20-45 ppm (cycloheptyl -CH₂-) | (Note: Chemical shifts are approximate and can vary based on solvent and pH.)

Infrared (IR) Spectroscopy

IR spectroscopy is used to confirm the presence of key functional groups. As a solid (KBr pellet), the amino acid exists as a zwitterion.

-

-NH₃⁺ Stretch: A very broad, strong absorption band from ~2500-3300 cm⁻¹ , which will overlap with the O-H stretch of any residual water and the C-H stretches. This broadness is characteristic of the hydrogen-bonded ammonium group.[11]

-

C-H Stretch: Sharp peaks appearing on top of the broad -NH₃⁺ band, typically between 2850-2950 cm⁻¹ .[12]

-

C=O Stretch (Carboxylate): A strong, sharp absorption band for the asymmetric stretch of the carboxylate anion (COO⁻) around 1580-1650 cm⁻¹ .

-

N-H Bend: A medium intensity band around 1500-1550 cm⁻¹ corresponding to the bending vibration of the -NH₃⁺ group.

| Expected IR Absorption Frequencies | | :--- | :--- | | Functional Group | **Characteristic Absorption (cm⁻¹) ** | | N-H Stretch (Ammonium) | 2500 - 3300 (very broad, strong) | | C-H Stretch (Aliphatic) | 2850 - 2950 (medium, sharp) | | C=O Stretch (Carboxylate) | 1580 - 1650 (strong) | | N-H Bend (Ammonium) | 1500 - 1550 (medium) |

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation patterns. Using electrospray ionization (ESI) is common for polar molecules like amino acids.

-

Molecular Ion: The calculated molecular weight is 157.21 g/mol .[13] In positive ion mode ESI-MS, the primary ion observed will be the protonated molecule [M+H]⁺ at m/z = 158.2 .

-

Key Fragmentation: A characteristic fragmentation pathway for α-amino acids is the loss of the carboxyl group as CO₂ and H₂O (a net loss of 46 Da) or the loss of the entire COOH group (45 Da), leading to a fragment corresponding to the iminium ion. A peak at m/z = 112.1 ([M+H - H₂O - CO]⁺ or [M+H - COOH]⁺) would be a strong indicator of the correct structure.[14]

| Expected Mass Spectrometry Data (ESI+) | | :--- | :--- | | Ion | Expected m/z | | [M+H]⁺ | 158.2 | | [M+H - COOH]⁺ | 113.1 |

Part 3: Integrated Synthesis and Characterization Workflow

The entire process, from selecting a synthetic route to final validation, can be visualized as a cohesive workflow. This ensures that each step is logically connected and that checkpoints for purity and identity are integrated throughout.

Caption: Integrated workflow from synthesis to characterization.

Conclusion

This compound is an accessible yet powerful building block for chemical and pharmaceutical research. Both the Bucherer-Bergs and Strecker syntheses offer viable and scalable routes from cycloheptanone, each with distinct advantages regarding reaction conditions and intermediate stability. The choice of method may depend on available equipment (e.g., pressure vessels) and desired scale. A rigorous analytical approach combining NMR, IR, and mass spectrometry is non-negotiable for confirming the identity and ensuring the high purity required for subsequent applications, particularly in the synthesis of bioactive peptides where structural integrity is paramount.

References

- Wermuth, U. D., Jenkins, I. D., Bott, R. C., Byriel, K. A., & Graham, G. (n.d.). Some Stereochemical Aspects of the Strecker Synthesis and the Bucherer–Bergs Reaction. ResearchGate.

- Merck & Co. (n.d.). Bucherer-Bergs Reaction. The Merck Index Online.

- Master Organic Chemistry. (n.d.). Strecker Synthesis.

- Wikipedia. (n.d.). Strecker amino acid synthesis.

- NROChemistry. (n.d.). Strecker Synthesis.

- ResearchGate. (n.d.). Strecker Amino Acid Synthesis.

- Organic Chemistry Portal. (n.d.). Strecker Synthesis.

- Cambridge University Press. (n.d.). Bucherer-Bergs Reaction.

- Wikipedia. (n.d.). Bucherer–Bergs reaction.

- Alemán, C., Orozco, M., & Luque, F. J. (2007). Application of 1-aminocyclohexane carboxylic acid to protein nanostructure computer design. Proteins: Structure, Function, and Bioinformatics, 67(4), 865-877.

- The Royal Society of Chemistry. (2008). Supplementary Material (ESI) for Chemical Communications.

- Human Metabolome Database. (2021). Showing metabocard for 1-Aminocyclohexanecarboxylic acid (HMDB0243822).

- LibreTexts Chemistry. (n.d.). Infrared (IR) Spectroscopy.

- NIST. (n.d.). Cyclopentanecarboxylic acid, 1-amino-. NIST WebBook.

- Alemán, C., Orozco, M., & Luque, F. J. (2007). Application of 1-aminocyclohexane Carboxylic Acid to Protein Nanostructure Computer Design. Proteins, 67(4), 865-77.

- ResearchGate. (n.d.). Methods for the preparation of 1-Aminocyclopropanecarboxylic Acids.

- ResearchGate. (n.d.). Determination of 1-aminocyclopropane-1-carboxylic acid and structural analogue by liquid chromatography and ionspray tandem mass spectrometry.

- Acero, J. L., et al. (2000). Determination of 1-aminocyclopropane-1-carboxylic acid and its structural analogue by liquid chromatography and ion spray tandem mass spectrometry. Journal of Chromatography A, 896(1-2), 335-41.

- Toniolo, C., et al. (1997). Conformational characterization of the 1-aminocyclobutane-1-carboxylic acid residue in model peptides. Journal of Peptide Science, 3(2), 110-22.

- Google Patents. (n.d.). US4367344A - Process for the preparation of 1-amino-cyclopropane-carboxylic acid compounds.

- Plant Methods. (2024). Profiling of 1-aminocyclopropane-1-carboxylic acid and selected phytohormones in Arabidopsis using liquid chromatography-tandem mass spectrometry.

- SlideShare. (2023). ir spectrum of carboxylic acids and alcohols.

- University of Arizona, Department of Chemistry and Biochemistry. (n.d.). Mass Spectrometry - Examples.

- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, CDCl3, experimental) (HMDB0000511).

- SpectraBase. (n.d.). 1-Aminocyclobutanecarboxylic acid - Optional[FTIR] - Spectrum.

- Google Patents. (n.d.). CN103864635A - Simple synthesis process of 1-aminocyclopropane-1-carboxylic acid.

- LibreTexts Chemistry. (2022). 21.10: Spectroscopy of Carboxylic Acid Derivatives.

- ResearchGate. (n.d.). Application to carboxylic acid‐containing drugs and natural products.

- Gilon, C., et al. (1997). 1-Aminocyclobutanecarboxylic acid derivatives as novel structural elements in bioactive peptides: application to tuftsin analogs. Journal of Peptide Research, 50(4), 274-82.

- RSC Publishing. (n.d.). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride.

- YouTube. (2021). Structure Determination from Spectra (1) (H NMR, C NMR, IR) [Ketone, Ester, Carboxylic Acid].

- Spectroscopy Online. (2018). The C=O Bond, Part III: Carboxylic Acids.

Sources

- 1. Application of 1-aminocyclohexane carboxylic acid to protein nanostructure computer design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Application of 1-aminocyclohexane carboxylic acid to protein nanostructure computer design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Bucherer-Bergs Reaction [drugfuture.com]

- 4. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. Bucherer-Bergs Reaction (Chapter 11) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 7. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Strecker Synthesis | NROChemistry [nrochemistry.com]

- 10. Strecker Synthesis [organic-chemistry.org]

- 11. spectroscopyonline.com [spectroscopyonline.com]

- 12. cpha.tu.edu.iq [cpha.tu.edu.iq]

- 13. scbt.com [scbt.com]

- 14. Mass Spectrometry - Examples | UArizona Department of Chemistry and Biochemistry [cbc.arizona.edu]

Pioneering Investigations into 1-Aminocycloheptanecarboxylic Acid: A Technical Guide to Its Early Synthesis and Scientific Foundation

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Dawn of Conformationally Constrained Amino Acids

In the landscape of medicinal chemistry and drug development, the exploration of non-proteinogenic amino acids has perennially offered a pathway to novel therapeutic agents. Among these, cyclic α-amino acids have garnered significant interest due to their inherent conformational rigidity. This structural constraint, imposed by the cyclic scaffold, provides a powerful tool for probing the topographies of peptide and protein binding sites, enhancing metabolic stability, and refining pharmacological activity. This guide delves into the foundational early studies of a noteworthy member of this class: 1-aminocycloheptanecarboxylic acid. While its smaller ring counterparts, such as the cyclopropane and cyclohexane analogues, have been more extensively documented in contemporary literature, the early investigations into the seven-membered ring system laid crucial groundwork for understanding the impact of ring size on chemical properties and biological potential.

This document serves as an in-depth technical exploration of the seminal work on this compound. We will dissect the early synthetic strategies, elucidating the chemical rationale behind the chosen methodologies, and present the foundational data that first characterized this intriguing molecule. By revisiting these pioneering studies, we aim to provide a comprehensive resource for researchers and drug development professionals, offering insights into the historical context and fundamental principles that continue to inform the design of novel therapeutics.

I. Foundational Synthesis: Mastering the Cycloheptane Scaffold

The early synthesis of this compound was not a trivial undertaking. The construction of a seven-membered carbocyclic ring, coupled with the introduction of both an amino and a carboxylic acid group at the same carbon atom, presented a formidable synthetic challenge. Early investigators primarily relied on adaptations of classical amino acid syntheses, most notably the Bucherer-Bergs and Strecker reactions. These methods, while robust for many substrates, required careful optimization to accommodate the unique steric and electronic properties of the cycloheptanone precursor.

A. The Bucherer-Bergs Synthesis: A Multicomponent Approach

One of the earliest and most practical routes to this compound involved the Bucherer-Bergs reaction. This elegant one-pot, multicomponent reaction provided a direct pathway from cycloheptanone to a hydantoin intermediate, which could then be hydrolyzed to the desired amino acid.

Experimental Protocol: Bucherer-Bergs Synthesis of this compound

-

Hydantoin Formation:

-

A mixture of cycloheptanone, potassium cyanide, and ammonium carbonate is prepared in a suitable solvent, typically a mixture of ethanol and water.

-

The reaction is heated under pressure in a sealed vessel. The elevated temperature and pressure are crucial for driving the reaction to completion, especially with the sterically demanding cycloheptanone.

-

The reaction proceeds through the initial formation of a cyanohydrin from cycloheptanone and cyanide.

-

Ammonia, generated in situ from ammonium carbonate, then reacts with the cyanohydrin to form an aminonitrile.

-

The aminonitrile undergoes cyclization with carbon dioxide, also derived from the decomposition of ammonium carbonate, to yield the spiro-hydantoin derivative, 5,5-cycloheptanehydantoin.

-

-

Hydrolysis to the Amino Acid:

-

The isolated 5,5-cycloheptanehydantoin is then subjected to vigorous hydrolysis.

-

This is typically achieved by heating with a strong base, such as barium hydroxide or sodium hydroxide, followed by acidification.

-

The harsh conditions are necessary to cleave both amide bonds within the hydantoin ring.

-

Upon acidification, this compound precipitates from the solution and can be isolated by filtration.

-

Causality and Experimental Insights:

The choice of the Bucherer-Bergs synthesis was predicated on its efficiency and the ready availability of the starting materials. The reaction cleverly orchestrates a cascade of equilibria to favor the formation of the thermodynamically stable hydantoin ring. The use of a sealed reactor is a critical self-validating system; it ensures that the volatile reactants, particularly ammonia and carbon dioxide, remain in the reaction mixture at sufficient concentrations to drive the cyclization forward. The subsequent hydrolysis step, while seemingly straightforward, requires careful control of pH to ensure complete cleavage of the hydantoin and effective precipitation of the final product.

Caption: Bucherer-Bergs synthesis of this compound.

B. The Strecker Synthesis: A Stepwise Alternative

The Strecker synthesis provided a more stepwise, albeit equally effective, route to this compound. This method also commences with cycloheptanone but proceeds through a distinct α-aminonitrile intermediate.

Experimental Protocol: Strecker Synthesis of this compound

-

α-Aminonitrile Formation:

-

Cycloheptanone is treated with a mixture of an alkali metal cyanide (e.g., sodium cyanide) and an ammonium salt (e.g., ammonium chloride) in an aqueous or aqueous-alcoholic medium.

-

Ammonia and hydrocyanic acid are generated in situ and react with the ketone.

-

The reaction first forms an imine, which is then attacked by the cyanide ion to produce 1-amino-1-cyanocycloheptane.

-

-

Nitrile Hydrolysis:

-

The resulting α-aminonitrile is then hydrolyzed to the corresponding carboxylic acid.

-

This is typically achieved by heating with a strong acid, such as hydrochloric acid.

-

The acid serves to both catalyze the hydrolysis of the nitrile group and to protonate the amino group, preventing side reactions.

-

Neutralization of the reaction mixture allows for the isolation of the final amino acid product.

-

Causality and Experimental Insights:

The Strecker synthesis offers the advantage of potentially milder conditions for the initial formation of the C-N and C-C bonds compared to the high pressures of the Bucherer-Bergs reaction. The equilibrium between the ketone, ammonia, and hydrogen cyanide is critical, and the reaction is often allowed to proceed for an extended period to ensure complete formation of the aminonitrile. The subsequent acid hydrolysis is a robust and well-understood transformation. The self-validating nature of this protocol lies in the clear separation of the two key bond-forming steps, allowing for potential optimization of each stage independently.

Caption: Strecker synthesis of this compound.

II. Initial Characterization and Early Biological Perspectives

The initial characterization of this compound in these early studies focused on fundamental physicochemical properties. These data were essential for confirming the structure of the newly synthesized compound and for providing a baseline for future investigations.

Table 1: Physicochemical Properties from Early Studies

| Property | Reported Value |

| Molecular Formula | C₈H₁₅NO₂ |

| Molecular Weight | 157.21 g/mol |

| Appearance | White crystalline solid |

| Melting Point | Typically reported in the range of 270-280 °C (with decomposition) |

| Solubility | Sparingly soluble in cold water, more soluble in hot water; insoluble in most organic solvents. |

Early biological evaluations of this compound were often part of broader screening programs for non-natural amino acids. While detailed mechanistic studies were not a feature of this initial phase of research, these early screenings provided the first glimpses into the potential biological activities of this class of compounds. The primary focus was often on antimicrobial and antitumor activities, as these were areas of intense research in the mid-20th century.

It is important to note that the early literature does not contain extensive reports of potent biological activity for this compound itself. However, these foundational studies were critical in establishing the feasibility of synthesizing and handling such compounds. This, in turn, paved the way for later research where this and other cyclic amino acids were incorporated into peptides and other molecules to modulate their pharmacological properties. The true value of these early investigations lies not in the discovery of a "magic bullet," but in the expansion of the chemical toolbox available to medicinal chemists.

III. Conclusion: A Foundation for Future Innovation

The early studies on this compound, centered around robust synthetic methods like the Bucherer-Bergs and Strecker reactions, represent a significant, albeit often overlooked, chapter in the history of medicinal chemistry. These pioneering efforts successfully tackled the challenge of creating a conformationally constrained, seven-membered cyclic amino acid. While the initial biological screenings did not reveal dramatic standalone activity, the true legacy of this work is the establishment of a synthetic foundation and the introduction of a novel structural scaffold.

For contemporary researchers, this guide serves as a reminder of the ingenuity and perseverance of early chemists. The principles underlying these classical syntheses are still relevant today, and a thorough understanding of this foundational work can provide valuable context for the development of modern, more sophisticated synthetic methodologies. The early exploration of this compound, though perhaps modest in its immediate pharmacological findings, was a crucial step in the broader scientific journey towards understanding and harnessing the power of conformationally restricted molecules in drug design. It is upon this bedrock of early investigation that the more complex and targeted applications of cyclic amino acids in modern therapeutics have been built.

IV. References

-

Bucherer, H. T.; Steiner, W. Ueber die Bildung von Hydantoinen aus Aldehyden und Ketonen. Journal für Praktische Chemie1934 , 140 (10-12), 291-316. (This is a key reference for the Bucherer-Bergs reaction, although a direct URL to the full text is not available).

-

Strecker, A. Ueber die künstliche Bildung der Milchsäure und einen neuen, dem Glycocoll homologen Körper. Annalen der Chemie und Pharmacie1850 , 75 (1), 27-45. (This is the original publication on the Strecker synthesis; a direct URL to the full text is not available).

-

Ware, E. The Chemistry of the Hydantoins. Chemical Reviews1950 , 46 (3), 403-470. (A comprehensive review of hydantoin chemistry, relevant to the Bucherer-Bergs synthesis).

conformational analysis of 1-Aminocycloheptanecarboxylic acid

An In-Depth Technical Guide to the Conformational Analysis of 1-Aminocycloheptanecarboxylic Acid

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a cyclic amino acid analog whose incorporation into peptides and other molecular scaffolds offers a powerful strategy for imposing conformational constraints. Understanding the three-dimensional structure and dynamic behavior of this seven-membered ring system is paramount for rational drug design. The inherent flexibility of the cycloheptane ring presents a significant analytical challenge, necessitating a multi-faceted approach that integrates high-resolution spectroscopy, solid-state analysis, and computational modeling. This guide provides a comprehensive overview of the theoretical underpinnings and practical methodologies for the complete conformational characterization of this compound, offering field-proven insights for its application in medicinal chemistry.

The Conformational Imperative in Drug Design

The biological activity of a molecule is inextricably linked to its three-dimensional shape. In the field of peptide-based drug development, native peptides often suffer from metabolic instability and poor oral bioavailability due to their conformational flexibility. Incorporating non-natural amino acids, such as this compound, is a key tactic to rigidify the peptide backbone, enhance receptor affinity, and improve pharmacokinetic properties.[1][2] The cycloheptyl moiety serves as a constrained scaffold, limiting the accessible dihedral angles of the peptide backbone in a predictable manner. However, this "predictability" is entirely dependent on a thorough understanding of the ring's own conformational preferences.

The carboxylic acid group is a critical pharmacophoric feature in over 450 marketed drugs, often involved in crucial hydrogen bonding interactions at a biological target.[3][4] When this group is appended to a flexible cycloheptane ring, its spatial orientation is governed by the ring's puckering. Therefore, a definitive conformational analysis is not merely an academic exercise but a prerequisite for leveraging this molecule as a tool in structure-based drug design.[5]

The Complex Conformational Landscape of the Cycloheptane Ring

Unlike the well-defined chair conformation of cyclohexane, the seven-membered cycloheptane ring is significantly more flexible, existing as a dynamic equilibrium of multiple low-energy conformers.[6] The two primary families of conformations are the Chair (C) and the Boat (B) , along with their lower-energy, symmetrically twisted variants: the Twist-Chair (TC) and the Twist-Boat (TB) .[7][8] The Twist-Chair is generally considered the global energy minimum for unsubstituted cycloheptane.[9]

The interconversion between these forms occurs via a low-energy process called pseudorotation, making the cycloheptane ring highly mobile at room temperature.[6] The presence of the amino and carboxylic acid substituents at the C1 position introduces new steric and electronic factors that can shift this equilibrium, potentially stabilizing one conformation over others.

Caption: Energy landscape of cycloheptane conformers.

A Synergistic Strategy for Conformational Elucidation

No single technique can fully capture the complex conformational dynamics of this compound. A robust analysis relies on the integration of computational modeling, nuclear magnetic resonance (NMR) spectroscopy, and single-crystal X-ray diffraction. This synergistic workflow allows for the theoretical prediction, solution-state observation, and solid-state validation of the molecule's structure.

Caption: Integrated workflow for conformational analysis.

Key Experimental & Computational Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Solution State

NMR spectroscopy is the most powerful technique for studying the dynamic conformational equilibria of molecules in solution.[10] For this compound, a combination of 1D and 2D NMR experiments is required to extract structural information.

Expertise & Rationale: The core principle is that the observed NMR parameters (chemical shifts, coupling constants, Nuclear Overhauser Effects) are a population-weighted average of the parameters for each contributing conformer.[5] By analyzing these parameters, particularly at low temperatures to slow down interconversion, we can deduce the geometry and relative populations of the dominant conformers.

Key Experiments & Expected Data:

| Experiment | Purpose | Expected Information for this compound |

| 1D ¹H NMR | Initial assessment of proton environment | Complex, overlapping signals in the aliphatic region (1.2-3.0 ppm) due to conformational averaging. Broadening of signals may indicate dynamic exchange. |

| 1D ¹³C NMR | Assess the number of unique carbon environments | Fewer than 8 signals at room temperature suggests rapid conformational averaging on the NMR timescale, making some carbons chemically equivalent.[9] |

| 2D COSY | Identify scalar (through-bond) coupled protons | Establishes the connectivity of the cycloheptane ring protons. |

| 2D NOESY/ROESY | Identify through-space proton proximities (<5 Å) | Crucial for differentiating conformers. For example, a strong NOE between axial-like protons across the ring would support a Twist-Chair or Chair-like conformation.[11] |

| Variable Temp. (VT) NMR | Slow conformational exchange | At low temperatures, the equilibrium may shift, and the exchange rate may slow sufficiently to resolve signals from individual conformers ("decoalescence"). This allows for the determination of the energy barrier for interconversion. |

Protocol 1: Comprehensive NMR Analysis

-

Sample Preparation: Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., D₂O, Methanol-d₄). The choice of solvent is critical as it can influence conformational preference through hydrogen bonding.

-

Initial 1D Spectra: Acquire standard ¹H and ¹³C spectra at 298 K on a high-field spectrometer (≥500 MHz) to assess sample purity and initial signal dispersion.

-

2D Homonuclear Spectra: Acquire a phase-sensitive 2D NOESY (or ROESY for molecules with intermediate tumbling) experiment with a mixing time of 200-500 ms. Acquire a 2D COSY to confirm proton-proton connectivities.

-

Data Interpretation:

-

Assign all proton and carbon resonances using COSY, HSQC, and HMBC spectra.

-

Analyze the NOESY spectrum for key cross-peaks. Map these proton-proton distances onto computationally generated models of the likely conformers (e.g., Twist-Chair, Boat).

-

Measure ³J(H,H) coupling constants from the high-resolution 1D ¹H spectrum. Use the Karplus equation to estimate dihedral angles, which can help define the ring pucker.

-

-

Variable Temperature Study (Optional but Recommended): Record a series of ¹H spectra from ~320 K down to the solvent's freezing point (e.g., ~180 K for Methanol-d₄). Look for signal broadening and subsequent sharpening/splitting, which indicates the freezing out of a dynamic process.

Single-Crystal X-ray Diffraction: The Solid-State Benchmark

X-ray crystallography provides an unambiguous, high-resolution snapshot of the molecule's conformation in the solid state.[12][13] While this conformation may not be the most stable one in solution, it serves as a critical validation point and an excellent starting geometry for computational models.

Expertise & Rationale: The primary challenge is growing a single, diffraction-quality crystal, which can be a rate-limiting step.[12] The resulting electron density map allows for the precise determination of bond lengths, bond angles, and torsional angles, defining the exact ring pucker and the orientation of the amino and carboxyl substituents.

Protocol 2: X-ray Crystallography

-

Crystallization: The goal is to slowly bring a saturated solution to a state of supersaturation.

-

Method: Slow evaporation or vapor diffusion are common techniques.

-

Solvent Screening: Screen a wide range of solvents and solvent mixtures (e.g., water/ethanol, water/isopropanol, methanol/ether).

-

Setup (Vapor Diffusion): Place a drop of the concentrated sample solution on a cover slip. Invert and seal this over a well containing a solvent in which the compound is less soluble (the precipitant). Over days or weeks, the precipitant vapor will slowly diffuse into the drop, inducing crystallization.

-

-

Crystal Mounting & Data Collection:

-

Carefully select and mount a suitable single crystal (typically 0.1-0.3 mm) on a goniometer head.

-

Collect diffraction data using a modern diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα) and a sensitive detector. The crystal is typically cooled in a stream of nitrogen gas (~100 K) to minimize thermal motion.

-

-

Structure Solution & Refinement:

-

Process the diffraction data to obtain a set of structure factors.

-

Solve the structure using direct methods or Patterson methods to obtain an initial electron density map.

-

Build the molecular model into the electron density map and refine the atomic positions and thermal parameters until the calculated diffraction pattern matches the observed data. The quality of the final structure is assessed using metrics like R-factor.

-

Computational Chemistry: Mapping the Energy Landscape

Computational modeling complements experimental data by providing the relative energies of all possible conformers and the transition states that connect them.[14][15]

Expertise & Rationale: The process begins with a low-level, rapid conformational search using molecular mechanics (MM) to identify all plausible geometries. The most promising low-energy structures are then subjected to higher-level quantum mechanical (QM) calculations, typically using Density Functional Theory (DFT), to obtain accurate geometries and relative energies.[15]

Relative Energies of Cycloheptane Conformers (Illustrative):

| Conformation | Point Group | Relative Energy (kcal/mol) |

| Twist-Chair (TC) | C₂ | 0.00 |

| Chair (C) | Cₛ | ~1.4 |

| Boat (B) | Cₛ | ~2.1 |

| Twist-Boat (TB) | C₂ | ~2.4 |

| Note: Energies are approximate for unsubstituted cycloheptane and will be modulated by the substituents in the title compound. |

Protocol 3: Computational Modeling Workflow

-

Initial Structure Build: Construct the 3D structure of this compound in a molecular modeling program.

-

Conformational Search: Perform a systematic or stochastic conformational search using a robust molecular mechanics force field (e.g., MMFF94, OPLS). This will generate hundreds or thousands of potential conformers.

-

Filtering and Clustering: Cluster the resulting conformers by geometry and filter them based on an energy window (e.g., all structures within 5-10 kcal/mol of the global minimum).

-

Quantum Mechanical Optimization: Take the unique, low-energy conformers from the MM search and re-optimize their geometries using DFT with a suitable basis set (e.g., B3LYP/6-31G(d,p)). Include a solvent model (e.g., PCM) to better simulate solution-phase behavior.[14]

-

Frequency Calculations: Perform a vibrational frequency calculation for each optimized structure. The absence of imaginary frequencies confirms that the structure is a true energy minimum. The calculated thermal corrections can be used to determine relative Gibbs free energies.

-

Analysis: Compare the relative energies of the stable conformers. The Boltzmann distribution can be used to predict their equilibrium populations at a given temperature for direct comparison with NMR data.

Conclusion

The conformational analysis of this compound is a non-trivial undertaking that is essential for its effective use in drug discovery. Its flexible seven-membered ring populates a dynamic equilibrium of several low-energy conformers. A definitive characterization demands a rigorous, integrated approach. Computational modeling provides a theoretical map of the entire potential energy surface, X-ray crystallography delivers an unambiguous solid-state structure, and NMR spectroscopy reveals the dynamic, population-weighted average structure in solution. By synergistically applying these techniques, researchers can gain the detailed structural insights needed to rationally design conformationally constrained molecules with enhanced therapeutic potential.

References

- M. Christl, H. J. Reich, and J. D. Roberts. (1971). Carbon-13 Nuclear Magnetic Resonance Spectroscopy. Conformational Analysis of Methyl-Substituted Cycloheptanes, Cycloheptanols. Journal of the American Chemical Society, 93(14), 3463–3468. [Link]

- I. Alkorta, J. Elguero, and G. A. Webb. (2011). Conformational and Stereodynamic Behavior of Five- to Seven-Membered 1-Aryl-2-iminoazacycloalkanes. Molecules, 16(2), 1603-1627. [Link]

- Y. H. Lai, et al. (2021). The 1H NMR Spectroscopic Effect of Steric Compression Is Found in [3.3.1]Oxa- and Azabicycles and Their Analogues. Molecules, 26(23), 7179. [Link]

- G. D. Smith, et al. (2023). Conformational sampling of seven-membered rings using extended puckering collective variables in metadynamics. The Journal of Chemical Physics, 159(12). [Link]

- PubChem. (Accessed 2024). This compound.

- G. D. Smith, et al. (2023). Distinct conformations of seven-membered rings [diagram].

- G. D. Smith, et al. (2023). Conformational sampling of seven-membered rings using extended puckering collective variables in metadynamics. The Journal of Chemical Physics, 159(12). [Link]

- I. L. Shamovsky, et al. (2012). Application of 1-aminocyclohexane carboxylic acid to protein nanostructure computer design. Journal of Nanobiotechnology, 10, 2. [Link]

- D. Cremer. (2023). Identification of the conformational type of seven-membered rings.

- V. N. Balaji, et al. (1994). Conformational Studies on Model Peptides With 1-aminocyclopropane 1-carboxylic Acid Residues. Peptide Research, 7(2), 60-71. [Link]

- H. M. Badawi. (2009). A study of conformational stability and vibrational assignments of 1-aminocyclopropanecarboxylic acid c-C3H4(NH2)-COOH. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 73(4), 707-12. [Link]

- C. Toniolo, et al. (1997). Conformational characterization of the 1-aminocyclobutane-1-carboxylic acid residue in model peptides. Journal of Peptide Science, 3(2), 110-22. [Link]

- Z. Zhang, et al. (2004). Crystal structure and mechanistic implications of 1-aminocyclopropane-1-carboxylic acid oxidase--the ethylene-forming enzyme. Chemistry & Biology, 11(10), 1383-91. [Link]

- V. N. Balaji, et al. (1995). Conformational studies on model peptides with 1-aminocyclobutane 1-carboxylic acid residues. Peptide Research, 8(3), 178-86. [Link]

- J. D. Roberts, et al. (1970). Nuclear magnetic resonance spectroscopy. Conformations and conformational equilibration of some cyclooctane derivatives. Journal of the American Chemical Society, 92(5), 1338–1347. [Link]

- R. Rittner. (2011). NMR Spectroscopy: a Tool for Conformational Analysis. Annals of Magnetic Resonance, 10(1/2), 1-27. [Link]

- J. R. Deschamps. (2008). X-Ray Crystallography of Chemical Compounds. The Open Medicinal Chemistry Journal, 2, 63-69. [Link]

- A. J. W. Orpen. (1998). x Ray crystallography. Heart, 79(6), 629–632. [Link]

- C. Ballatore, et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, 8(3), 385–395. [Link]

- M. A. Rincón, et al. (2012). Study of thermodynamic and NMR properties of some cyclohexane derivatives.

- H. M. Badawi. (2018). Conformational analysis of cycloheptane, oxacycloheptane, 1,2-dioxacycloheptane, 1,3-dioxacycloheptane, and 1,4-dioxacycloheptane.

- A. K. Ghose, et al. (2016). Drug Design: Influence of Heterocyclic Structure as Bioisosteres. Journal of Developing Drugs, 5(3). [Link]

- C. Horgan, T. P. O'Sullivan. (2022). Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. Current Medicinal Chemistry, 29(13), 2203-2234. [Link]

- A. M. B. C. Migliore, et al. (2019). Crystallography and Its Impact on Carbonic Anhydrase Research. Molecules, 24(16), 2991. [Link]

- M. L. Meanwell. (2017). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Burger's Medicinal Chemistry and Drug Discovery. [Link]

- V. N. Balaji, et al. (1995). Conformational studies on model peptides with 1-aminocyclobutane 1-carboxylic acid residues. Semantic Scholar. [Link]

Sources

- 1. Conformational studies on model peptides with 1-aminocyclopropane 1-carboxylic acid residues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Conformational studies on model peptides with 1-aminocyclobutane 1-carboxylic acid residues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. openaccessjournals.com [openaccessjournals.com]

- 4. Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.aip.org [pubs.aip.org]

- 7. pubs.aip.org [pubs.aip.org]

- 8. researchgate.net [researchgate.net]

- 9. files01.core.ac.uk [files01.core.ac.uk]

- 10. auremn.org.br [auremn.org.br]

- 11. The 1H NMR Spectroscopic Effect of Steric Compression Is Found in [3.3.1]Oxa- and Azabicycles and Their Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 12. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 13. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Application of 1-aminocyclohexane carboxylic acid to protein nanostructure computer design - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A study of conformational stability and vibrational assignments of 1-aminocyclopropanecarboxylic acid c-C3H4(NH2)-COOH - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Frontier: A Technical Guide to the Activity of Cyclic Amino Acids

Foreword: Beyond the Linear Chain

In the landscape of drug discovery and chemical biology, the rigid architecture of cyclic amino acids presents a compelling departure from their linear counterparts. This conformational constraint is not a mere structural curiosity; it is the very source of their potent and diverse biological activities. By locking the peptide backbone or side chains into well-defined spatial arrangements, cyclization enhances metabolic stability, improves receptor binding affinity, and unlocks novel pharmacological profiles. This guide offers researchers, scientists, and drug development professionals an in-depth exploration of the biological activities of these fascinating molecules, moving from their fundamental principles to their applications as standalone agents and as critical components of larger therapeutic peptides. We will dissect the "why" behind experimental choices and provide actionable protocols to empower your own investigations into this promising chemical space.

The Principle of Pre-organization: Why Cyclization Confers Advantage

The fundamental advantage of cyclic amino acids lies in the concept of conformational pre-organization. A linear peptide or amino acid derivative exists in a dynamic equilibrium of multiple conformations in solution. Upon binding to a biological target, it must adopt a specific, energetically favorable conformation, a process that incurs an entropic penalty. Cyclization mitigates this penalty by restricting the molecule's flexibility, effectively "pre-organizing" it into a conformation that is closer to the bioactive state.[1] This leads to several key benefits:

-

Enhanced Binding Affinity: With a lower entropic cost of binding, cyclic molecules often exhibit significantly higher affinity for their targets compared to their linear analogs.[1]

-

Improved Selectivity: The rigid structure can be tailored to fit a specific receptor or enzyme active site with high precision, reducing off-target interactions.

-

Increased Metabolic Stability: The cyclic structure protects against degradation by exopeptidases, which require free N- and C-termini, and can also hinder recognition by endopeptidases, leading to a longer biological half-life.[1]

-

Enhanced Membrane Permeability: By masking polar groups through intramolecular hydrogen bonding, cyclization can increase the lipophilicity of a molecule, facilitating its passage across cellular membranes.

These inherent advantages have positioned cyclic amino acids and the peptides they form as powerful tools for tackling challenging drug targets, including protein-protein interactions.

Cyclic Amino Acids as Building Blocks: The Powerhouse of Peptide Therapeutics

While this guide focuses on the broader biological activity of cyclic amino acids, their most prominent role to date has been as integral components of cyclic peptides. Over 40 cyclic peptide drugs are currently in clinical use, treating a wide range of conditions from infections to cancer and metabolic disorders.[2][3] The incorporation of both natural and unnatural cyclic amino acids is a key strategy in the design of these therapeutics.

Natural Cyclic Amino Acids in Peptides

Proline is the most well-known naturally occurring cyclic amino acid. Its five-membered ring introduces a "kink" in the peptide backbone, disrupting secondary structures like alpha-helices and beta-sheets, and is often found in turns.[4] This structural influence is critical for the proper folding and function of many proteins.

Unnatural Cyclic Amino Acids: Expanding the Chemical Toolbox

The true power in modern peptide drug design comes from the vast array of synthetic, or "unnatural," cyclic amino acids (UAAs).[5] These UAAs offer a means to fine-tune the physicochemical and pharmacological properties of peptides.

Table 1: Examples of Unnatural Cyclic Amino Acids and Their Impact on Peptide Properties

| Cyclic Amino Acid Class | Example | Impact on Peptide Properties |

| Ring-Size Homologs | Azetidine-2-carboxylic acid (4-membered ring), Pipecolic acid (6-membered ring) | Alters backbone geometry and conformational preferences, influencing receptor fit.[6] |

| Constrained β-Amino Acids | Aminocyclopentane carboxylic acid, Aminocyclohexane carboxylic acid | Induces stable secondary structures like helices and turns, enhancing proteolytic resistance.[7][8] |

| Sugar Amino Acids (SAAs) | Glucosamine, Galactosamine derivatives | Combines the rigidity of carbohydrates with amino acid functionality, improving metabolic stability and potentially aiding in cellular uptake.[9] |

| Bicyclic Amino Acids | Azabicyclo[2.2.1]heptane derivatives | Imparts extreme rigidity, ideal for mimicking specific structural motifs and probing deep binding pockets.[5] |

The synthesis of peptides incorporating these UAAs typically relies on Solid-Phase Peptide Synthesis (SPPS), a robust and automatable method.

Beyond the Peptide: Biological Activity of Monomeric Cyclic Amino Acids

While often viewed as components, individual cyclic amino acids and their simple derivatives can possess significant biological activity on their own. These small molecules can act as enzyme inhibitors, receptor modulators, and probes of cellular function.

Proline Analogs: Mimicry and Disruption

Due to proline's unique structural role, its analogs are potent tools for disrupting biological processes.

-

Azetidine-2-carboxylic acid (Aze): The Toxic Mimic Found naturally in plants like lily of the valley and beets, Aze is a toxic proline analog with a four-membered ring.[6][10][11] Its toxicity stems from its ability to be mistakenly incorporated into proteins in place of proline.[3][10] This misincorporation leads to improperly folded proteins, triggering the Unfolded Protein Response (UPR) and endoplasmic reticulum (ER) stress.[10][12] This cellular stress cascade ultimately results in pro-inflammatory and pro-apoptotic effects.[10]

-

Mechanism of Action: Aze is recognized by prolyl-tRNA synthetase and attached to tRNAPro. During translation, it is incorporated into growing polypeptide chains. The smaller, more strained four-membered ring of Aze alters the protein's secondary and tertiary structure, leading to aggregation and loss of function.[10] This triggers the PERK pathway of the UPR, leading to phosphorylation of eIF2α, upregulation of the pro-apoptotic protein BAX, and activation of autophagy.[10]

-

-

Pipecolic Acid: The Immune Modulator A metabolite of lysine with a six-membered ring, pipecolic acid is an important signaling molecule in both plants and humans.[13][14] In plants, it is a key regulator of systemic acquired resistance (SAR), a broad-spectrum defense mechanism against pathogens.[15] In humans, elevated levels of L-pipecolic acid are associated with certain metabolic disorders. It has also been shown to inhibit GABA binding in the brain and can slow ferroptosis in diabetic retinopathy by inhibiting the YAP-GPX4 signaling pathway.[13]

Cyclic β-Amino Acids: Scaffolds for Bioactivity

Cyclic β-amino acids, where the amino group is attached to the second carbon from the carboxyl group, are valuable scaffolds in medicinal chemistry.[7][16][17] Their constrained conformations make them potent inhibitors of enzymes and modulators of G-protein coupled receptors (GPCRs). For example, certain pyrrolidine-based β-amino acids are effective inhibitors of tumor necrosis factor-α-converting enzyme (TACE) and show anti-tumor activity.[16]

Experimental Workflows for Assessing Biological Activity

A rigorous evaluation of the biological activity of cyclic amino acids requires a suite of well-designed experiments. The following section provides detailed, step-by-step protocols for key assays.

Workflow for Characterizing a Novel Cyclic Amino Acid

The logical progression for testing a new compound involves moving from broad cellular effects to specific molecular interactions.

Caption: General workflow for characterizing the biological activity of a novel cyclic amino acid.

Detailed Experimental Protocols

This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.[6][9][13][16][17]

-

Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the cyclic amino acid in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include a vehicle control (e.g., DMSO) and an untreated control. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.[13][17] Add 10 µL of the MTT stock solution to each well (final concentration 0.5 mg/mL).[16]

-

Incubation: Incubate the plate for 3-4 hours at 37°C. During this time, mitochondrial dehydrogenases in living cells will reduce the yellow MTT to purple formazan crystals.[9][13]

-

Solubilization: Carefully aspirate the medium from each well. Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.[17]

-

Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[13] Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[13]

-

Data Analysis: Calculate cell viability as a percentage of the untreated control: Cell Viability (%) = (Absorbance of Treated Cells / Absorbance of Untreated Cells) x 100

This flow cytometry-based assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells.[2][11][14][18]

-

Cell Treatment: Seed and treat cells with the cyclic amino acid as described in the MTT assay protocol. Include positive (e.g., staurosporine) and negative controls.

-

Cell Harvesting: For adherent cells, gently trypsinize and collect the cells. Combine them with the floating cells in the medium (which may include apoptotic cells). For suspension cells, collect them directly. Centrifuge the cell suspension at 300 x g for 5 minutes.

-

Washing: Discard the supernatant and wash the cell pellet once with cold 1X PBS. Centrifuge again and discard the supernatant.

-

Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin-Binding Buffer.[11] The cell concentration should be approximately 1 x 10⁶ cells/mL.

-

Staining: Add 5 µL of Annexin V-FITC and 1-5 µL of Propidium Iodide (PI, 100 µg/mL working solution) to the 100 µL cell suspension.[11]

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[11]

-

Dilution and Analysis: Add 400 µL of 1X Annexin-Binding Buffer to each tube.[11] Analyze the cells immediately by flow cytometry.

-

FITC Signal (FL1): Detects Annexin V binding to phosphatidylserine on the outer leaflet of the cell membrane (early apoptosis).

-

PI Signal (FL2/FL3): Detects PI intercalation into the DNA of cells with compromised membranes (late apoptosis/necrosis).

-

-

Data Interpretation:

-

Annexin V (-) / PI (-): Healthy cells

-

Annexin V (+) / PI (-): Early apoptotic cells

-

Annexin V (+) / PI (+): Late apoptotic/necrotic cells

-

Annexin V (-) / PI (+): Necrotic cells (due to membrane rupture without apoptosis)

-

This protocol determines the potency of a cyclic amino acid as an enzyme inhibitor by measuring its IC₅₀ and Kᵢ values.[19][20][21][22][23]

-

Determine Optimal Assay Conditions:

-

Establish the optimal buffer, pH, and temperature for the enzyme.

-

Determine the Michaelis-Menten constant (Kₘ) for the substrate by measuring initial reaction velocities at various substrate concentrations.[24] It is crucial to use a substrate concentration at or below the Kₘ for accurately determining the potency of competitive inhibitors.[24]

-

-

IC₅₀ Determination:

-

Prepare a series of dilutions of the cyclic amino acid inhibitor (e.g., 10-point, 3-fold serial dilution).

-

In a 96-well plate, add the assay buffer, the enzyme (at a fixed concentration), and the various concentrations of the inhibitor.[20] Include a "no inhibitor" control (for 0% inhibition) and a "no enzyme" or "fully inhibited" control (for 100% inhibition).[23]

-

Pre-incubate the enzyme and inhibitor for 15-30 minutes to allow for binding.[20]

-

Initiate the reaction by adding the substrate (at its Kₘ concentration).

-

Measure the reaction progress over time using a plate reader (e.g., absorbance or fluorescence).

-

Calculate the initial velocity (V₀) for each inhibitor concentration.

-

Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ (the concentration of inhibitor that reduces enzyme activity by 50%).[24]

-

-

Kᵢ Determination:

-

The inhibition constant (Kᵢ) is a more fundamental measure of inhibitor potency. For a competitive inhibitor, it can be calculated from the IC₅₀ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [S]/Kₘ) where [S] is the substrate concentration and Kₘ is the Michaelis-Menten constant.

-

This assay quantifies the affinity of a cyclic amino acid for a specific receptor.[15][25][26][27]

-

Membrane Preparation: Prepare cell membranes from cells or tissues expressing the receptor of interest. This typically involves homogenization followed by centrifugation to pellet the membranes.[15] Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).

-

Assay Setup (Competition Binding):

-

The assay is performed in a 96-well plate.

-

To each well, add:

-

Cell membrane preparation (a fixed amount, e.g., 10-50 µg protein).

-

A fixed concentration of a radiolabeled ligand (e.g., ³H- or ¹²⁵I-labeled) known to bind to the receptor. The concentration should be near its dissociation constant (Kₑ).

-

Varying concentrations of the unlabeled cyclic amino acid (the competitor).

-

-

Total Binding Wells: Contain membranes and radioligand only.

-

Non-specific Binding (NSB) Wells: Contain membranes, radioligand, and a high concentration of a known unlabeled ligand to saturate the receptors.

-

-

Incubation: Incubate the plate for a defined period (e.g., 60-90 minutes) at a specific temperature (e.g., 30°C) with gentle agitation to reach binding equilibrium.[15]

-

Separation of Bound and Free Ligand: Rapidly separate the membrane-bound radioligand from the free radioligand by vacuum filtration through a glass fiber filter mat.[15] The membranes are trapped on the filter, while the free ligand passes through.

-

Washing: Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

-

Quantification: Place the filter discs into scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Data Analysis:

-

Specific Binding = Total Binding - Non-specific Binding.

-

Plot the percentage of specific binding versus the logarithm of the competitor (cyclic amino acid) concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.